Dimethyl 1H-pyrrole-3,4-dicarboxylate
Overview
Description
Dimethyl 1H-pyrrole-3,4-dicarboxylate is an organic compound with the molecular formula C8H9NO4. It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ester groups attached to the pyrrole ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Mode of Action
The exact mode of action of Dimethyl 1H-pyrrole-3,4-dicarboxylate remains unclear due to the lack of specific studies on this compound . It’s worth noting that pyrrole derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a non-substrate for P-glycoprotein, suggesting it may have good bioavailability .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1H-pyrrole-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by esterification with methanol . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring, followed by esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically requires controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3,4-dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products: The major products formed from these reactions include pyrrole-3,4-dicarboxylic acids, alcohol derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Dimethyl 1H-pyrrole-3,4-dicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl 1H-pyrrole-3,4-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 1H-pyrrole-2,4-dicarboxylate: Differing in the position of the ester groups on the pyrrole ring.
3,5-Dimethylpyrrole-2-carboxaldehyde: A related compound with an aldehyde group instead of ester groups.
Uniqueness: Dimethyl 1H-pyrrole-3,4-dicarboxylate is unique due to its specific ester group positioning, which influences its reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 1H-pyrrole-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-06-6 | |
Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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